molecular formula C7H6BrClO2 B15333067 3-Bromo-2-chloro-5-(hydroxymethyl)phenol

3-Bromo-2-chloro-5-(hydroxymethyl)phenol

Cat. No.: B15333067
M. Wt: 237.48 g/mol
InChI Key: IUVAJXNTVWNPQU-UHFFFAOYSA-N
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Description

3-Bromo-2-chloro-5-(hydroxymethyl)phenol is a halogenated phenolic compound characterized by a hydroxymethyl (-CH2OH) group at the 5-position and bromo/chloro substituents at the 3- and 2-positions, respectively. This structural configuration imparts unique physicochemical properties, such as moderate polarity due to the hydroxymethyl group and enhanced stability from halogen atoms.

The hydroxymethyl group is particularly notable for its role in modulating metabolic stability. For instance, highlights that replacing phenol with hydroxymethyl in drug candidates reduces hepatic glucuronidation, thereby enhancing bioavailability.

Properties

Molecular Formula

C7H6BrClO2

Molecular Weight

237.48 g/mol

IUPAC Name

3-bromo-2-chloro-5-(hydroxymethyl)phenol

InChI

InChI=1S/C7H6BrClO2/c8-5-1-4(3-10)2-6(11)7(5)9/h1-2,10-11H,3H2

InChI Key

IUVAJXNTVWNPQU-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1O)Cl)Br)CO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2-chloro-5-(hydroxymethyl)phenol typically involves the bromination and chlorination of a precursor phenol compoundThe reaction conditions often require the use of bromine and chlorine reagents under controlled temperatures to ensure selective substitution at the desired positions on the phenol ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to isolate the desired product efficiently .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2-chloro-5-(hydroxymethyl)phenol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Bromo-2-chloro-5-(hydroxymethyl)phenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Bromo-2-chloro-5-(hydroxymethyl)phenol involves its interaction with biological molecules. The compound can act as an antimicrobial agent by disrupting the cell membranes of bacteria and fungi. The presence of halogen atoms enhances its reactivity, allowing it to interfere with essential biological processes in microorganisms .

Comparison with Similar Compounds

Metabolic Stability and Receptor Interactions

emphasizes that hydroxymethylated phenols exhibit improved metabolic stability compared to parent phenols. While direct data for this compound is lacking, its hydroxymethyl group may similarly enhance pharmacokinetic profiles in drug design.

Reactivity in Polymerization

Hydroxymethyl phenol derivatives are critical in synthesizing phenol-formaldehyde (PF) resins. and note that hydroxymethyl groups form covalent bonds with wood hydroxyl groups during resin curing, improving material durability . The bromo and chloro substituents in the target compound could introduce flame-retardant properties, though this remains speculative without experimental validation.

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